molecular formula C11H16N4 B13886660 2-(benzotriazol-1-yl)-N-methylbutan-1-amine

2-(benzotriazol-1-yl)-N-methylbutan-1-amine

Cat. No.: B13886660
M. Wt: 204.27 g/mol
InChI Key: XIVBGDMHCWHVPZ-UHFFFAOYSA-N
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Description

2-(benzotriazol-1-yl)-N-methylbutan-1-amine is a compound that features a benzotriazole moiety attached to a butan-1-amine backbone. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique properties of benzotriazole, such as its ability to act as an electron-donating or electron-withdrawing group, make it a valuable component in many chemical reactions .

Preparation Methods

The synthesis of 2-(benzotriazol-1-yl)-N-methylbutan-1-amine typically involves the reaction of benzotriazole with an appropriate amineThe reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(benzotriazol-1-yl)-N-methylbutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to various substituted amines or other derivatives.

Scientific Research Applications

2-(benzotriazol-1-yl)-N-methylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-methylbutan-1-amine involves its interaction with molecular targets through non-covalent interactions. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(benzotriazol-1-yl)-N-methylbutan-1-amine can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-methylbutan-1-amine

InChI

InChI=1S/C11H16N4/c1-3-9(8-12-2)15-11-7-5-4-6-10(11)13-14-15/h4-7,9,12H,3,8H2,1-2H3

InChI Key

XIVBGDMHCWHVPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC)N1C2=CC=CC=C2N=N1

Origin of Product

United States

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